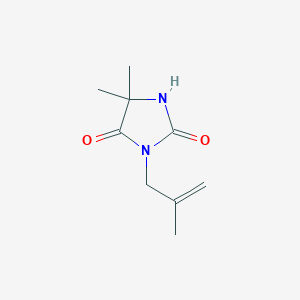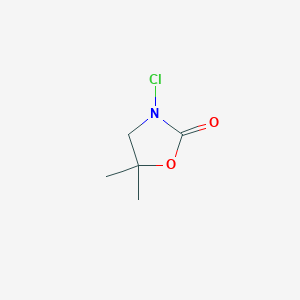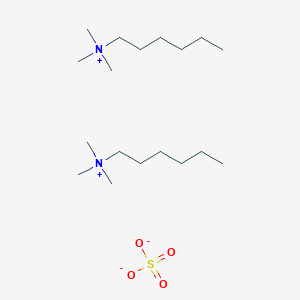![molecular formula C11H13NOS B14604006 2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole CAS No. 59021-00-0](/img/structure/B14604006.png)
2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole is an organic compound that features a furan ring and a pyrrole ring connected by a sulfanyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole typically involves the reaction of furan-2-ylmethanethiol with 1-methyl-1H-pyrrole-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the furan and pyrrole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and pyrrole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents, acids, or bases can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan or pyrrole rings.
Applications De Recherche Scientifique
2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It may be used in the development of new materials or as a precursor in various industrial processes.
Mécanisme D'action
The mechanism by which 2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole exerts its effects involves interactions with specific molecular targets. The sulfanyl bridge and the heterocyclic rings can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of the research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-({[(Furan-2-yl)methyl]sulfanyl}benzoic acid): This compound features a benzoic acid group instead of a pyrrole ring.
2-({[(Furan-2-yl)methyl]sulfanyl}acetonitrile): This compound has an acetonitrile group instead of a pyrrole ring.
Uniqueness
2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole is unique due to the presence of both a furan and a pyrrole ring connected by a sulfanyl bridge. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
59021-00-0 |
|---|---|
Formule moléculaire |
C11H13NOS |
Poids moléculaire |
207.29 g/mol |
Nom IUPAC |
2-(furan-2-ylmethylsulfanylmethyl)-1-methylpyrrole |
InChI |
InChI=1S/C11H13NOS/c1-12-6-2-4-10(12)8-14-9-11-5-3-7-13-11/h2-7H,8-9H2,1H3 |
Clé InChI |
DNLWXWVQHNIUAF-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C1CSCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{4-[2-(4-Methylphenoxy)ethoxy]-2-nitrophenyl}acetamide](/img/structure/B14603928.png)



![Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester](/img/structure/B14603968.png)


![[4-(2-Aminoethyl)phenoxy]methanetriol;hydrochloride](/img/structure/B14603977.png)


